molecular formula C17H16N2O B5822810 N-(2-methoxyphenyl)-4-methyl-2-quinolinamine

N-(2-methoxyphenyl)-4-methyl-2-quinolinamine

Cat. No. B5822810
M. Wt: 264.32 g/mol
InChI Key: YCYVNGXGGXYALU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, also known as MPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the inhibition of a specific type of potassium channel, known as Kv7.2/7.3. This channel plays a critical role in regulating neuronal excitability, and its inhibition by N-(2-methoxyphenyl)-4-methyl-2-quinolinamine results in increased neuronal activity. This property of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied in the context of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of Kv7.2/7.3 channels, increased neuronal excitability, and induction of apoptosis in cancer cells. These effects have been extensively studied in vitro and in vivo, and have potential applications in various fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is its selectivity for Kv7.2/7.3 channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is also known to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, the synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, including the development of more selective Kv7.2/7.3 channel inhibitors, the investigation of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine's potential as an anticancer drug, and the exploration of its effects on other ion channels and physiological systems. Additionally, the optimization of the synthesis method for N-(2-methoxyphenyl)-4-methyl-2-quinolinamine could improve its availability for research purposes and facilitate further studies on its potential applications.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the reaction of 2-methoxyaniline and 4-methylquinoline in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation and cyclization, to yield the final product. This synthesis method has been optimized to achieve high yields and purity of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine.

Scientific Research Applications

N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to selectively inhibit the activity of a specific type of potassium channel, resulting in increased neuronal excitability. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-11-17(18-14-8-4-3-7-13(12)14)19-15-9-5-6-10-16(15)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYVNGXGGXYALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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